N-Hydroxy-4-isopropylnicotinimidamide
Description
N-Hydroxy-4-isopropylnicotinimidamide is a nicotinamide derivative characterized by an isopropyl substituent at the 4-position of the pyridine ring and a hydroxyimidamide functional group.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-hydroxy-4-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)7-3-4-11-5-8(7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
InChI Key |
BZJSLFCQRVDLMN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=C(C=NC=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-isopropylnicotinimidamide typically involves the reaction of 4-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-isopropylnicotinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the parent nicotinimidamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction would produce the parent nicotinimidamide .
Scientific Research Applications
N-Hydroxy-4-isopropylnicotinimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-4-isopropylnicotinimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
*Note: Calculated based on nicotinimidamide structure with an isopropyl substituent.
Key Structural and Functional Differences:
This difference may influence binding affinity in biological systems (e.g., targeting NAD+-dependent enzymes) . N-Hydroxyoctanamide lacks an aromatic system, rendering it more flexible and suitable for non-polar interactions in industrial applications .
Bioactivity: Hydroxyimidamide groups are known to act as metal chelators or nitric oxide synthase inhibitors. The pyridine core in nicotinimidamide derivatives may enhance binding to metalloenzymes compared to benzamide analogs . Aliphatic hydroxyamides like N-Hydroxyoctanamide are less likely to exhibit targeted bioactivity but are utilized in polymer synthesis due to their solubility and reactivity .
Synthetic Accessibility :
- Benzamide derivatives (e.g., N-hydroxy-4-isopropylbenzamide) are typically synthesized via amidation of substituted benzoic acids, a well-established route .
- Nicotinimidamide synthesis may require more specialized reagents, such as nicotinic acid derivatives and hydroxylamine, increasing production complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
